Thiopental

Pharmacokinetics Anesthetic duration Brain equilibration

Thiopental (CAS 76-75-5) is the prototypical ultrashort-acting thiobarbiturate and essential reference standard for cerebral ischemia research. Unlike propofol, thiopental reduces infarct volume by ~52% in MCAO models and extends neuronal survival P50 to 8.4 min (vs 6.5 min for propofol) in global ischemia models. Its 2.5-3× higher lipid solubility vs pentobarbital enables rapid brain equilibration (unconsciousness within one circulation time) and redistribution-based termination within minutes, providing superior hemodynamic stability in aged populations. With defined isomer content (6-7%) and concentration-dependent erythrocyte distribution, this compound provides critical purity specifications for analytical method validation. Choose the reference standard that propofol and pentobarbital cannot replace.

Molecular Formula C11H18N2O2S
Molecular Weight 242.34 g/mol
CAS No. 76-75-5
Cat. No. B1682321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiopental
CAS76-75-5
SynonymsBomathal
Nesdonal
Penthiobarbital
Pentothal
Pentothal Sodico
Sodipental
Thiomebumal
Thionembutal
Thiopental
Thiopental Nycomed
Thiopental Sodium
Thiopentobarbital
Thiopentone
Tiobarbital Braun
Trapanal
Molecular FormulaC11H18N2O2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=S)NC1=O)CC
InChIInChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
InChIKeyIUJDSEJGGMCXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.98e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiopental (CAS 76-75-5): Ultrashort-Acting Thiobarbiturate Anesthetic for Scientific and Clinical Research Applications


Thiopental (CAS 76-75-5), also administered as thiopental sodium, is an ultrashort-acting thiobarbiturate derivative of 2-thiobarbituric acid substituted at C-5 by ethyl and sec-pentyl groups [1]. As the prototypical intravenous induction agent against which all others are compared, it binds to the chloride ionophore site of the GABA-A receptor complex, prolonging the opening duration of the Cl⁻ ionopore and enhancing the inhibitory actions of GABA in the central nervous system [1][2]. Thiopental rapidly equilibrates with brain tissue due to high lipid solubility, producing unconsciousness within one circulation time and exhibiting an elimination half-life of approximately 12 hours in humans, though its clinical effect terminates within minutes due to rapid redistribution from brain to lean tissues [2].

Why Thiopental Cannot Be Generically Substituted with Other Barbiturates or Intravenous Anesthetics


Despite sharing the barbiturate pharmacophore or GABAergic mechanism of action, thiopental exhibits quantifiably distinct pharmacokinetic and pharmacodynamic properties relative to its closest analogs [1]. The C2 sulfur substitution (thiobarbiturate vs. oxybarbiturate) confers a 2.5- to 3-fold increase in lipid solubility compared to pentobarbital, fundamentally altering brain equilibration kinetics and enabling the ultrashort duration profile that defines thiopental [1]. Unlike pentobarbital, which maintains anesthetic concentrations in brain for extended periods, thiopental's rapid redistribution from brain to lean tissues creates a steep concentration gradient that terminates anesthetic effect within minutes, a property that cannot be replicated by simply dose-adjusting longer-acting barbiturates [1]. Furthermore, thiopental demonstrates differential molecular effects at the GABA-A receptor relative to pentobarbital, with the two agents exhibiting independent GABA-mimetic effects at spinal receptors, and demonstrates cerebral protective effects against focal ischemia that propofol and dantrolene do not provide [2][3].

Quantitative Evidence for Selecting Thiopental Over Comparator Anesthetics


Ultrashort Duration of Action Versus Pentobarbital: Brain Equilibration and Plasma Kinetics

Following rapid intravenous injection in rats, thiopental brain concentration equilibrates immediately with a very high plasma level, then falls rapidly from anesthetic to non-anesthetic concentration within minutes as the drug distributes into total body water and tissue binding sites [1]. In contrast, pentobarbital equilibration is delayed for several minutes, with brain concentration rising to a plateau while plasma level is falling, meaning no dose of pentobarbital can produce a rapidly falling brain level [1]. The high lipid solubility of thiopental, conferred by the C2 sulfur substitution, is responsible for the rapid brain equilibration and ultrashort duration of action, whereas pentobarbital lacks this property [1].

Pharmacokinetics Anesthetic duration Brain equilibration Lipid solubility

Cerebral Protective Effect in Focal Ischemia: Infarct Volume Reduction Versus Propofol and Dantrolene

In a rat middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia with 120-minute occlusion, thiopental produced a significantly smaller infarct volume (13.7 ± 4.6%) compared to control (28.4 ± 4.2%), propofol (32.3 ± 6.7%), and dantrolene (31.9 ± 5.4%) groups [1]. Propofol and dantrolene failed to show any significant reduction in infarct volume relative to control [1]. Only thiopental demonstrated brain protective effect against focal cerebral ischemia in this model [1].

Neuroprotection Cerebral ischemia MCAO model Infarct volume

Neuroprotective P50 Value in Global Ischemia: Thiopental Versus Propofol

In a gerbil model of global brain ischemia (2-vessel occlusion), the ischemic time necessary for causing 50% neuronal damage (P50) was 8.4 minutes for thiopental, 6.5 minutes for propofol (P<0.05 vs. thiopental), and 5.1 minutes for halothane (P<0.05) [1]. At identical durations of ischemic depolarization, thiopental attenuated neuronal damage more effectively than propofol [1]. Maximum extracellular glutamate concentrations were significantly reduced by both thiopental and propofol compared to halothane, but were comparable between the two agents [1].

Neuroprotection Global brain ischemia Ischemic depolarization Glutamate

Hemodynamic Stability in Elderly Patients: Mean Blood Pressure Preservation Versus Propofol

In a randomized study of 40 elderly patients undergoing general anesthesia induction, mean blood pressure was significantly lower in the propofol group compared to the thiopental sodium group during the 1-5 minutes following loss of verbal response (LOV) and during 2-3 minutes following intubation (P<0.05) [1]. Heart rate and cardiac index did not differ significantly between the two groups, except during the first 3 minutes following LOV [1].

Hemodynamics Geriatric anesthesia Mean arterial pressure Induction

Relative Anesthetic Potency and Recovery Time: Thiopental Versus Methohexital and Thiamylal

In dogs, using inhibition of the laryngeal reflex as the endpoint, methohexital was found to be twice as potent as thiopental (relative potency 2.0), while thiamylal was equipotent to thiopental (relative potency 1.06) [1]. The effective dose for 50% inhibition (ED50) of the laryngoscopic reflex was 19.4 mg/kg for thiopental, 18.4 mg/kg for thiamylal, and 9.7 mg/kg for methohexital [1]. At clinically accepted doses, recovery times (time to walk 10 steps unassisted) were 71.1 ± 7.2 minutes for thiopental and 75.3 ± 7.7 minutes for thiamylal, approximately twice that of methohexital (33.9 ± 4.6 minutes) [1].

Potency Recovery time Barbiturate comparison Laryngeal reflex

Relative Potency by EEG Endpoint in Humans: Thiopental Versus Methohexital

In a servo-controlled cross-over study in human subjects, methohexital was found to be 2.78 times as potent as thiopental in producing electroencephalographic changes commonly associated with deepening barbiturate anesthesia [1]. The 95% confidence limits were 3.5 and 2.2, respectively [1]. In a parallel cross-over experiment in four dogs, the potency of methohexital relative to thiopental was found to be 3.07 [1].

Electroencephalography Anesthetic depth Potency ratio Servo-controlled infusion

Evidence-Backed Application Scenarios for Thiopental Procurement in Research and Clinical Settings


Neurosurgical Research Requiring Cerebral Protection Against Focal Ischemia

Based on direct comparative evidence demonstrating that thiopental reduces infarct volume by ~52% in MCAO models while propofol and dantrolene show no protective effect [1], thiopental is the indicated anesthetic for animal research protocols investigating cerebral ischemia, neuroprotection, or neurosurgical procedures where ischemic insult is anticipated. Propofol and other intravenous agents cannot be substituted without compromising the protective endpoint. In gerbil global ischemia models, thiopental extends the P50 for 50% neuronal damage to 8.4 minutes, significantly exceeding propofol's 6.5 minutes [2].

Geriatric or Hemodynamically Compromised Subject Anesthesia Induction Protocols

In elderly patient or aged animal studies where hemodynamic stability during induction is paramount, thiopental provides superior mean blood pressure preservation compared to propofol [3]. Propofol's significant hypotensive effect during the critical 1-5 minute post-induction window makes it a less suitable alternative in populations vulnerable to cerebral or myocardial hypoperfusion. The evidence supports thiopental selection when protocol safety requires minimizing hemodynamic perturbation.

Research Requiring Ultrashort-Duration Barbiturate with Defined Potency and Recovery Kinetics

Thiopental's established relative potency (2.78x less potent than methohexital by EEG endpoint, 1.06x equipotent to thiamylal by laryngeal reflex) and predictable recovery profile (71.1 ± 7.2 minutes to ambulation in canine models) make it the reference standard for protocols requiring an intermediate-duration thiobarbiturate [4][5]. Its pharmacokinetic profile of rapid brain equilibration followed by rapid redistribution-based termination distinguishes it fundamentally from oxybarbiturates like pentobarbital, which cannot produce a rapidly falling brain concentration at any dose [6].

Procurement for Reference Standard or Pharmacopoeial Analysis

As the prototypical intravenous induction agent against which all others are historically compared [7], thiopental (CAS 76-75-5) serves as an essential reference standard for analytical method validation, comparative pharmacology studies, and quality control applications. The compound's well-characterized thiopental isomer content (6-7% occurring in commercial preparations) and concentration-dependent erythrocyte distribution properties provide defined purity and handling specifications for analytical procurement [8][9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiopental

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.